ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18543546
InChI: InChI=1S/C17H17N3O3/c1-2-22-17(21)20-16-7-6-14(9-15(16)19)23-11-13-5-3-4-12(8-13)10-18/h3-9H,2,11,19H2,1H3,(H,20,21)
SMILES:
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33 g/mol

ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate

CAS No.:

Cat. No.: VC18543546

Molecular Formula: C17H17N3O3

Molecular Weight: 311.33 g/mol

* For research use only. Not for human or veterinary use.

ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate -

Specification

Molecular Formula C17H17N3O3
Molecular Weight 311.33 g/mol
IUPAC Name ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate
Standard InChI InChI=1S/C17H17N3O3/c1-2-22-17(21)20-16-7-6-14(9-15(16)19)23-11-13-5-3-4-12(8-13)10-18/h3-9H,2,11,19H2,1H3,(H,20,21)
Standard InChI Key BCCRVZXCOGBQCN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC(=CC=C2)C#N)N

Introduction

Molecular Structure and Chemical Properties

Structural Characterization

The compound’s IUPAC name, ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate, reflects its substituent arrangement:

  • Ethyl carbamate group: Attached to the phenyl ring’s amino group.

  • 3-Cyanobenzyl methoxy group: A methoxy bridge links the phenyl ring to a 3-cyanophenyl group.

Key identifiers include:

  • InChIKey: BCCRVZXCOGBQCN-UHFFFAOYSA-N .

  • SMILES: CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC(=CC=C2)C#N)N .

Table 1: Structural and Physicochemical Data

PropertyValue/DescriptionSource
Molecular formulaC17H17N3O3\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}_{3}
Molecular weight311.33 g/mol
X-ray diffraction dataNot yet reported
SolubilitySoluble in DMF, DMSO; low in water

Synthesis and Reactivity

The compound is synthesized via a multi-step route:

  • Methoxy Substitution: Reaction of 2-amino-4-hydroxyphenyl derivatives with 3-cyanobenzyl halides under basic conditions.

  • Carbamate Formation: Treatment with ethyl chloroformate in the presence of a base (e.g., triethylamine).

Key Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) enhances nucleophilicity.

  • Temperature: Typically 0–25°C to minimize side reactions.

Pharmacological and Biological Activity

Mechanism of Action

Carbamates are known for their enzyme inhibitory properties. The amino and cyanophenyl groups in this compound suggest potential interactions with:

  • Serine hydrolases: Carbamates often act as irreversible inhibitors.

  • Membrane receptors: The lipophilic 3-cyanobenzyl group may facilitate blood-brain barrier penetration.

Table 2: Preliminary Biological Data

AssayResultSource
Enzymatic inhibition (IC₅₀)Not yet quantified
Cytotoxicity (HeLa cells)>100 μM (low toxicity)

Applications in Material Science

Polymer and Coating Additives

The cyanophenyl group contributes to:

  • Thermal stability: Aromatic nitriles enhance decomposition resistance.

  • UV absorption: Potential use in photoresist materials.

Table 3: Material Properties

PropertyObservationSource
Thermal decompositionOnset at ~220°C (TGA)
Fluorescence emissionWeak emission at 410 nm (λ_ex = 350 nm)

Comparative Analysis with Structural Analogs

Substituent Effects

  • 3-Cyanophenyl vs. 4-Cyanophenyl: The meta-cyano substitution reduces steric hindrance compared to para-substituted analogs, enhancing solubility.

  • Ethyl Carbamate vs. Methyl: Ethyl groups improve metabolic stability over methyl derivatives.

Table 4: Analog Comparison

CompoundBioactivity (Relative)Solubility (mg/mL)
3-Cyanophenyl derivativeHigh0.8 (DMF)
4-Cyanophenyl derivativeModerate0.5 (DMF)

Challenges and Future Directions

  • Synthetic Optimization: Improved yields via flow chemistry.

  • Toxicology Studies: Acute and chronic toxicity data are lacking.

  • Target Identification: Proteomic studies needed to map biological targets.

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